methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H19N3O4S2 and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related thiophene compounds have been a focus of research. For example, the product from the condensation of 2-aminobenzothiazole and dimethyl but-2-ynedioate has been analyzed by X-ray to determine its structure, involving a tricyclic ring system with significant π-bonding involving sulfur atoms (Chan, Ma, & Mak, 1977). This research highlights the importance of sulfur in the molecular structure and bonding, which could be relevant to understanding the properties and potential applications of the compound .
Reactions and MechanismsResearch into the reactions and mechanisms of thiophene compounds provides insights into their chemical behavior. For instance, the study of methyl 3-hydroxythiophene-2-carboxylate and its derivatives has led to new pathways to synthesize mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984). Understanding these reactions could inform potential synthetic applications of "methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate."
Applications in Material Science
Some thiophene compounds have been investigated for their applications in material science, such as in the development of polymer solar cells. A study on a wide-bandgap polymer incorporating methyl thiophene carboxylate demonstrates its utility in creating high-performance non-fullerene polymer solar cells with excellent stability (Park et al., 2017). This suggests potential applications of the compound in renewable energy technologies.
Potential Anti-Inflammatory Applications
Research targeting novel molecules as potential anti-inflammatory agents has led to the synthesis of compounds structurally related to thiophene, indicating the potential biomedical applications of such compounds (Moloney, 2001). While not directly related, this suggests a possible area of application for "this compound" in pharmaceutical research.
Mechanism of Action
Target of Action
The compound, also known as methyl 3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have been found to exhibit antiproliferative activity, effectively inhibiting the growth of various neoplastic cell lines . .
Biochemical Analysis
Biochemical Properties
The compound, methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate, may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions have not been identified in the available literature. Indazole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
methyl 3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-18-12-6-4-3-5-10(12)11(17-18)9-16-24(20,21)13-7-8-23-14(13)15(19)22-2/h7-8,16H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLRFULDFCSDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.